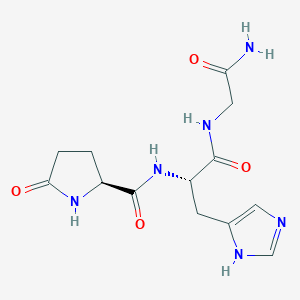
2-(2-methyl-1H-imidazol-1-yl)aniline
Übersicht
Beschreibung
2-(2-Methyl-1H-imidazol-1-yl)aniline, also known as MIMA, is an organic compound that has been used in a variety of scientific research applications. MIMA is a derivative of aniline and has been used in the synthesis of several compounds, including a variety of drugs. MIMA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Iodine-Catalyzed Oxidative Cross-Coupling Reactions : A study by Ambethkar et al. (2018) demonstrated an iodine-catalyzed, metal-free oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline, outlining a new strategy for synthesizing benzimidazo[1,2-c]quinazoline derivatives (Ambethkar, Kalaiselvi, Ramamoorthy, & Padmini, 2018).
Synthesis of Intermediates
- Synthesis of Antitumor Agents : Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, demonstrating its importance in pharmaceutical synthesis (Yang, 2013).
Antimicrobial Applications
- Benzimidazole Nucleus Containing Derivatives : Desai, Dodiya, & Makwana (2011) synthesized novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones from Schiff bases of N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines, demonstrating their potential for antimicrobial screening (Desai, Dodiya, & Makwana, 2011).
Fluorescent Chemosensors
- Detection of Aluminum Ions : Shree et al. (2019) synthesized anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, which acted as efficient chemosensors for Al3+ ions, highlighting its application in detecting metal ions in biological and environmental samples (Shree, Sivaraman, Siva, & Chellappa, 2019).
Anticancer Agents
- Benzimidazole–Thiazole Derivatives : Nofal et al. (2014) explored the synthesis of benzimidazole-thiazole derivatives, showing promising anticancer activity against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Molecular Design in Pharmacology
- Designing Antimicrobial Agents : Mohanta & Sahu (2013) emphasized the design of drug molecules with increased potency against infectious diseases, using imidazole derivatives for antimicrobial applications (Mohanta & Sahu, 2013).
Organic Synthesis Techniques
- Nitration of Aromatic Compounds : Zolfigol et al. (2012) designed an ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate as a reagent for the efficient nitration of aromatic compounds, including aniline derivatives, demonstrating a significant advancement in organic synthesis techniques (Zolfigol, Khazaei, Moosavi‐Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
Crystallography and Molecular Structure
- Analysis of Molecular Structure : Kim, Park, Shin, & Kim (2010) provided a detailed crystallographic analysis of a compound containing the imidazole ring, contributing to the understanding of molecular interactions and structural analysis in chemistry (Kim, Park, Shin, & Kim, 2010).
Detection of Metal Ions
- Fluorometric and UV-Spectrophotometric Sensing : Yanpeng et al. (2019) synthesized compounds utilizing 2-(2-methyl-1H-imidazol-1-yl)aniline for the selective and sensitive detection of Fe3+ ions in aqueous solution, showcasing its application in environmental monitoring and analytical chemistry (Yanpeng, Xiaodong, Zhiming, Ran, Jie, Qiang, & Yumin, 2019).
Antiproliferative Agents
- Linking Triazole and Benzimidazole Pharmacophores : Sahay & Ghalsasi (2017) used one-pot click chemistry to synthesize compounds linking triazole and benzimidazole, showing potential as anti-proliferative agents against cancer cell lines (Sahay & Ghalsasi, 2017).
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZMUSXQITSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545965 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)aniline | |
CAS RN |
26286-55-5 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)



